({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile
CAS No.: 61691-06-3
Cat. No.: VC17608634
Molecular Formula: C17H15N5S
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61691-06-3 |
|---|---|
| Molecular Formula | C17H15N5S |
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | 2-[[2-[(N-phenylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetonitrile |
| Standard InChI | InChI=1S/C17H15N5S/c18-11-12-23-17-19-13-20-22(17)14-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,13H,12,14H2 |
| Standard InChI Key | VPDYGHZPSDESPA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N(CN2C(=NC=N2)SCC#N)C3=CC=CC=C3 |
Introduction
Structural Characterization and Molecular Properties
The compound’s structure integrates three critical functional groups:
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1,2,4-Triazole Core: A five-membered aromatic ring containing three nitrogen atoms, which confers stability and participates in hydrogen bonding and π-π interactions .
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Diphenylamino Methyl Group: Attached to the triazole’s nitrogen, this substituent introduces steric bulk and electron-donating properties, influencing reactivity and solubility.
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Sulfanyl-Acetonitrile Linkage: A thioether (-S-) bridge connecting the triazole to a nitrile group, enhancing nucleophilicity and enabling further functionalization .
Molecular Descriptors
Key molecular identifiers include:
The absence of a reported melting point for this specific compound highlights gaps in publicly available data, though structurally related triazole derivatives exhibit thermal stability up to 130°C .
Synthesis and Reaction Pathways
The synthesis of ({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile involves a multi-step sequence prioritizing the construction of the triazole core followed by successive functionalizations.
Step 1: Formation of the 1,2,4-Triazole Core
The triazole ring is typically synthesized via cyclocondensation of thiosemicarbazide with carboxylic acid derivatives under acidic or basic conditions. For example, reacting thiosemicarbazide with acetic acid yields 5-amino-1,2,4-triazole, which serves as a precursor .
Step 2: Alkylation with Diphenylamino Methyl Group
The triazole’s nitrogen is alkylated using a diphenylamino methyl halide (e.g., chloromethyl diphenylamine) in the presence of a base such as potassium carbonate. This step introduces steric hindrance and modulates electronic properties.
Step 3: Sulfanylation with Acetonitrile
The sulfanyl linkage is established through a nucleophilic substitution reaction. The thiolate anion generated from the triazole attacks the electrophilic carbon of bromoacetonitrile, forming the thioether bond. Optimal yields are achieved in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C.
Critical Challenges:
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Regioselectivity: Ensuring alkylation occurs at the correct triazole nitrogen requires careful control of reaction conditions.
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Purification: Column chromatography or recrystallization is necessary to isolate the product from byproducts.
Physicochemical and Spectroscopic Properties
While experimental data for this compound remain limited, inferences can be drawn from analogous structures:
Solubility
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Polar Solvents: Expected solubility in DMF, dimethyl sulfoxide (DMSO), and acetonitrile due to the nitrile and triazole groups .
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Non-Polar Solvents: Limited solubility in hexane or toluene due to the polar sulfanyl and diphenylamino groups.
Stability
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Thermal Stability: Likely stable up to 150°C, comparable to triazole derivatives .
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Photochemical Stability: The aromatic triazole and diphenyl groups may confer resistance to UV degradation.
Spectroscopic Predictions
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IR Spectroscopy: Strong absorptions near 2200 cm⁻¹ (C≡N stretch) and 1250 cm⁻¹ (C-S stretch) .
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NMR Spectroscopy:
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¹H NMR: Signals for diphenyl protons (δ 7.2–7.5 ppm), methylene groups (δ 4.0–4.5 ppm), and triazole protons (δ 8.0–8.3 ppm).
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¹³C NMR: Nitrile carbon (δ 115–120 ppm), triazole carbons (δ 145–160 ppm).
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